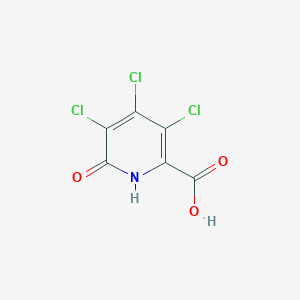

3,4,5-Trichloro-6-hydroxypicolinic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

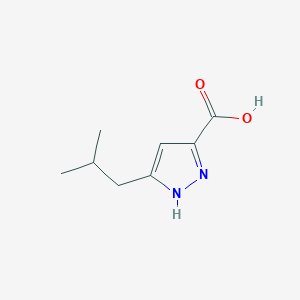

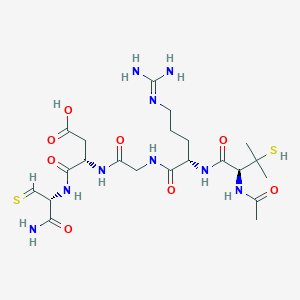

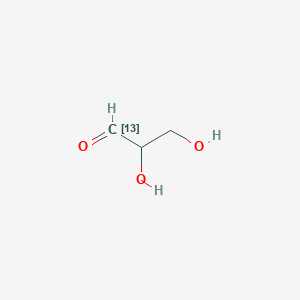

3,4,5-Trichloro-6-hydroxypicolinic acid is a chemical compound with the molecular formula C6H2Cl3NO3 . It is also known by other names such as 3,5,6-Trichloro-4-hydroxy-2-pyridinecarboxylic acid .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the reaction of N1,N2-di-(4-methoxyphenyl)- or N1,N2-di-(4-hydroxyphenyl) -amidines with 3,4,5,6-tetrachloro-1,2-benzoquinone in ethyl acetate at room temperature led to the formation of new 3,4,5-trichloro-6- (2-hydroxy-6-methyldibenzo [d,f] [1,3]diazepin-5-yl [1,2]-benzoquinones .Molecular Structure Analysis

The molecular structure of 3,4,5-Trichloro-6-hydroxypicolinic acid consists of a pyridine ring substituted with three chlorine atoms and one hydroxyl group . The systematic name for this compound is 3,5,6-Trichloro-4-hydroxy-2-pyridinecarboxylic acid .Physical And Chemical Properties Analysis

The physical and chemical properties of 3,4,5-Trichloro-6-hydroxypicolinic acid include a molecular weight of 242.4 g/mol . It has a density of 1.9±0.1 g/cm3, a boiling point of 482.8±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.3 mmHg at 25°C .Applications De Recherche Scientifique

Chelation Behavior and Proton-Related Phenomena

Research on hydroxypicolinic acids, closely related to 3,4,5-trichloro-6-hydroxypicolinic acid, has explored their chelation behavior and proton-related reactions. A study using density functional theory revealed that different hydroxypicolinic acids prefer specific forms (e.g., zwitterionic or keto forms), influencing their reactivity and complexation abilities, particularly with metals like copper(II) (Yasarawan et al., 2016).

Structural and Spectroscopic Analysis

Structural and spectroscopic studies have been conducted on complexes formed with hydroxypicolinic acids. For instance, cobalt(II) complexes with 6-hydroxypicolinic acid were prepared and analyzed using X-ray crystal structure analysis and IR-spectroscopy, providing insights into the molecular configurations and bonding characteristics of such complexes (Kukovec et al., 2008).

Photodehalogenation Studies

Photodehalogenation of chloro and bromopicolinate ions, which can yield 6-hydroxypicolinic acid, has been investigated. This research sheds light on the photolytic pathways and the formation of various photoproducts under different environmental conditions, indicating the potential photochemical behavior of similar compounds like 3,4,5-trichloro-6-hydroxypicolinic acid (Rollet et al., 2006).

Lanthanide Luminescent Materials

Studies on lanthanide complexes with hydroxypicolinic acids have been conducted, exploring their potential in creating luminescent materials. These complexes, characterized by photoluminescence and spectroscopy, demonstrate promising applications in nanocomposite materials with luminescent properties (Soares-Santos et al., 2003).

Anion Binding and Conformational Studies

Research on cyclic hexapeptides containing hydroxyproline and aminopicolinic acid subunits, closely related to hydroxypicolinic acids, shows significant findings on solubility, conformation, and receptor properties. These studies contribute to understanding the molecular interactions and binding capabilities of such compounds (Kubik et al., 2002).

Microbial Catabolism

A novel monocomponent FAD-dependent monooxygenase, HpaM, was identified in a study, which catalyzes the 2-decarboxylative hydroxylation of 5-hydroxypicolinic acid. This research contributes to understanding the microbial degradation of pyridine derivatives and offers insights into the molecular mechanisms of such processes (Qiu et al., 2017).

Propriétés

IUPAC Name |

3,4,5-trichloro-6-oxo-1H-pyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl3NO3/c7-1-2(8)4(6(12)13)10-5(11)3(1)9/h(H,10,11)(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTPUPXKVBBLQOQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=O)NC(=C1Cl)C(=O)O)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl3NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90649922 |

Source

|

| Record name | 3,4,5-Trichloro-6-oxo-1,6-dihydropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4,5-Trichloro-6-hydroxypicolinic acid | |

CAS RN |

73455-14-8 |

Source

|

| Record name | 3,4,5-Trichloro-1,6-dihydro-6-oxo-2-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73455-14-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4,5-Trichloro-6-oxo-1,6-dihydropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9,10-Dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one](/img/structure/B118918.png)